2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Description
This compound features a quinolin-4-one core substituted with a 4-ethylbenzoyl group at position 3, a methyl group at position 6, and an acetamide side chain linked to a 4-fluorophenyl moiety. The ethylbenzoyl group at position 3 likely enhances lipophilicity and steric bulk, while the 4-fluorophenyl acetamide contributes to electronic interactions and metabolic stability .
Properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O3/c1-3-18-5-7-19(8-6-18)26(32)23-15-30(24-13-4-17(2)14-22(24)27(23)33)16-25(31)29-21-11-9-20(28)10-12-21/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHQRDYVBCOUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The acetamide group is introduced by reacting the intermediate compound with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 4-fluoroaniline in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: It is used as a probe to study the interactions of quinoline derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerase, which are crucial for DNA replication in cancer cells. The compound binds to the active site of the enzyme, preventing it from functioning properly and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinolin-4-one Core
a. N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide ()
- Core: Quinolin-4-one.
- Substituents :
- Position 3: 4-methylbenzoyl (vs. 4-ethylbenzoyl in the target).
- Position 6: Fluoro (vs. methyl in the target).
- Acetamide linkage: 3,4-difluorophenyl (vs. 4-fluorophenyl in the target).
- The 6-fluoro substituent increases electron-withdrawing effects, which could alter binding affinity compared to the methyl group. The 3,4-difluorophenyl group introduces additional electronegativity, enhancing dipole interactions but possibly reducing metabolic stability .
b. 2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide ()
- Core: Quinolin-4-one.
- Substituents :
- Position 3: 4-chlorobenzenesulfonyl (vs. 4-ethylbenzoyl in the target).
- Position 6: Ethyl (shared with the target).
- Acetamide linkage: 3-methylphenyl (vs. 4-fluorophenyl in the target).
- The 3-methylphenyl group lacks fluorine, reducing electronegativity and possibly decreasing hydrogen-bonding capacity .
Indolinone-based Acetamide Derivatives ()
The compounds below share an acetamide-quinolinyl linkage but feature an indolin-3-ylidene core instead of quinolin-4-one:
| Compound ID | Position 1 Substituent | Position 5/Other Substituents | Acetamide Group | IC50 (µM) |
|---|---|---|---|---|
| 52 | 4-fluorobenzyl | None | Quinolin-6-yl | 5.503 |
| 53 | 4-nitrobenzyl | 5-fluoro | Quinolin-6-yl | 5.928 |
| 54 | 4-ethoxybenzyl | None | Quinolin-6-yl | 5.171 |
- Substituents like nitro (compound 53) introduce strong electron-withdrawing effects, which may enhance reactivity but decrease stability.
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a quinoline core and various functional groups, suggests diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 453.54 g/mol. The structural features include:
- Quinoline core : A bicyclic structure that is common in many bioactive compounds.
- Functional groups : The presence of an ethylbenzoyl moiety and a fluorophenyl acetamide group enhances its interaction with biological targets.
Biological Activity
Research indicates that compounds similar to This compound exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that quinoline derivatives possess antimicrobial properties against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
- Anticancer Properties : The compound's structure suggests potential activity against cancer cells. Research has indicated that similar quinoline derivatives can induce apoptosis in cancer cell lines, such as breast and colon cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, quinoline derivatives have been explored as inhibitors of topoisomerases and kinases, which are critical in cancer progression .
The mechanism of action for this compound likely involves the following pathways:
- Binding Affinity : The compound's functional groups facilitate binding to target enzymes or receptors, altering their activity.
- Apoptosis Induction : By interacting with cellular signaling pathways, it may promote programmed cell death in malignant cells.
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
-
Study on Antimicrobial Effects :
- A study tested a related quinoline derivative against a panel of bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
- These results suggest that modifications to the quinoline structure can enhance antimicrobial potency.
-
Anticancer Activity Assessment :
- In vitro studies showed that a structurally analogous compound reduced cell viability in MCF-7 (breast cancer) cells by 50% at a concentration of 10 µM after 48 hours.
- Flow cytometry analysis indicated an increase in early apoptotic cells, confirming the compound's potential as an anticancer agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Compound A | Contains a methoxy group | Antimicrobial and anticancer |
| Compound B | Features a chloro substituent | Enzyme inhibition |
| Compound C | Lacks complex substituents | Less potent but easier synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
